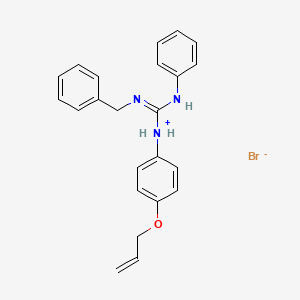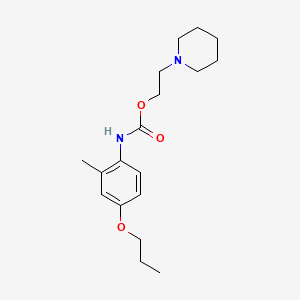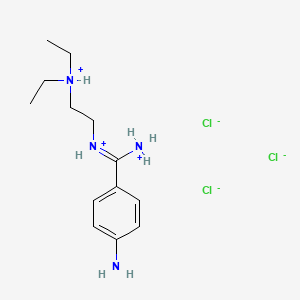
Dibutyl-cis-3-octenyloxyaluminum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl-cis-3-octenyloxyaluminum is an organoaluminum compound with the chemical formula C16H34AlO. This compound is characterized by the presence of an aluminum atom bonded to two butyl groups and a cis-3-octenyloxy group. It is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl-cis-3-octenyloxyaluminum typically involves the reaction of aluminum alkyls with cis-3-octen-1-ol. One common method is the reaction of dibutylaluminum hydride with cis-3-octen-1-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl-cis-3-octenyloxyaluminum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The butyl or octenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents can be used in the presence of a catalyst.
Substitution: Halogenated compounds or other electrophiles can be used to substitute the butyl or octenyloxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
Applications De Recherche Scientifique
Dibutyl-cis-3-octenyloxyaluminum has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of aluminum’s biological effects and interactions.
Medicine: Research into potential medical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and ability to form stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutylaluminum hydride: Similar in structure but lacks the octenyloxy group.
Triethylaluminum: Another organoaluminum compound with different alkyl groups.
Diisobutylaluminum hydride: Similar in reactivity but with different alkyl groups.
Uniqueness
Dibutyl-cis-3-octenyloxyaluminum is unique due to the presence of the cis-3-octenyloxy group, which imparts specific reactivity and properties. This makes it particularly useful in certain chemical reactions and industrial applications where other organoaluminum compounds may not be as effective.
Propriétés
| 68892-20-6 | |
Formule moléculaire |
C16H33AlO |
Poids moléculaire |
268.41 g/mol |
Nom IUPAC |
dibutyl-[(Z)-oct-3-enoxy]alumane |
InChI |
InChI=1S/C8H15O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h5-6H,2-4,7-8H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1/b6-5-;;; |
Clé InChI |
KXNLGIZQFVRAQK-WTUPQPTJSA-N |
SMILES isomérique |
CCCC/C=C\CCO[Al](CCCC)CCCC |
SMILES canonique |
CCCCC=CCCO[Al](CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



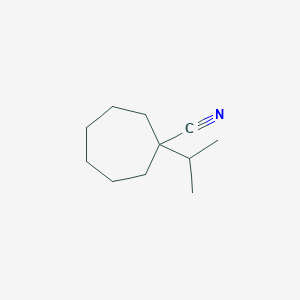


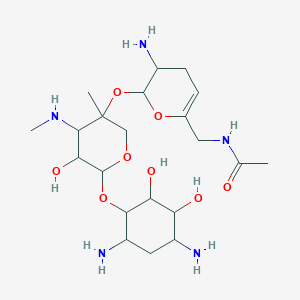
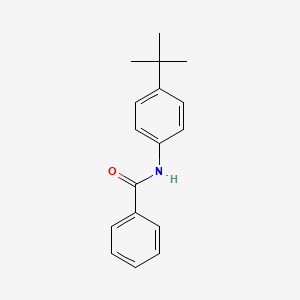
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)
